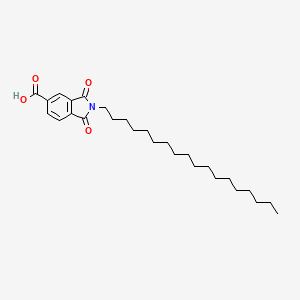![molecular formula C29H24O3 B14331767 1,1',1''-(Ethane-1,1,1-triyl)tris{4-[(prop-2-yn-1-yl)oxy]benzene} CAS No. 97920-65-5](/img/structure/B14331767.png)
1,1',1''-(Ethane-1,1,1-triyl)tris{4-[(prop-2-yn-1-yl)oxy]benzene}
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’,1’'-(Ethane-1,1,1-triyl)tris{4-[(prop-2-yn-1-yl)oxy]benzene} is an organic compound with a complex structure It consists of an ethane core with three benzene rings attached via oxygen atoms linked to prop-2-yn-1-yl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-(Ethane-1,1,1-triyl)tris{4-[(prop-2-yn-1-yl)oxy]benzene} typically involves multiple steps. One common method includes the reaction of ethane-1,1,1-triyl chloride with 4-hydroxybenzyl alcohol in the presence of a base to form the intermediate compound. This intermediate is then reacted with propargyl bromide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’,1’'-(Ethane-1,1,1-triyl)tris{4-[(prop-2-yn-1-yl)oxy]benzene} undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-yn-1-yl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzene derivatives.
Applications De Recherche Scientifique
1,1’,1’'-(Ethane-1,1,1-triyl)tris{4-[(prop-2-yn-1-yl)oxy]benzene} has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mécanisme D'action
The mechanism of action of 1,1’,1’'-(Ethane-1,1,1-triyl)tris{4-[(prop-2-yn-1-yl)oxy]benzene} involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The prop-2-yn-1-yl groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1-Tris(4-hydroxyphenyl)ethane: Similar structure but with hydroxyl groups instead of prop-2-yn-1-yl groups.
4,4’,4’'-(1,1,1-Ethanetriyl)tris[2,6-bis(methoxymethyl)phenol]: Contains methoxymethyl groups instead of prop-2-yn-1-yl groups.
Uniqueness
1,1’,1’'-(Ethane-1,1,1-triyl)tris{4-[(prop-2-yn-1-yl)oxy]benzene} is unique due to the presence of prop-2-yn-1-yl groups, which impart distinct chemical properties and reactivity. These groups enhance its potential for various applications, making it a valuable compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
97920-65-5 |
|---|---|
Formule moléculaire |
C29H24O3 |
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
1-[1,1-bis(4-prop-2-ynoxyphenyl)ethyl]-4-prop-2-ynoxybenzene |
InChI |
InChI=1S/C29H24O3/c1-5-20-30-26-14-8-23(9-15-26)29(4,24-10-16-27(17-11-24)31-21-6-2)25-12-18-28(19-13-25)32-22-7-3/h1-3,8-19H,20-22H2,4H3 |
Clé InChI |
ZPRGMXWVZTXPQI-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C=C1)OCC#C)(C2=CC=C(C=C2)OCC#C)C3=CC=C(C=C3)OCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-({2-[(Diethylboranyl)oxy]-2-oxoethyl}imino)methyl]benzoic acid](/img/structure/B14331694.png)
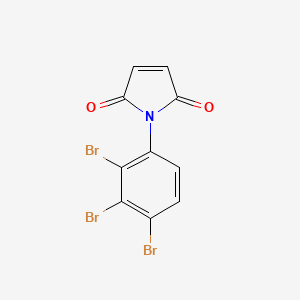
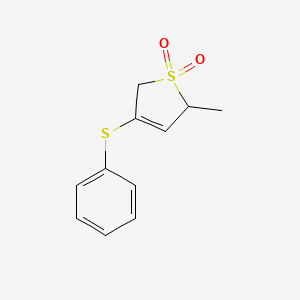

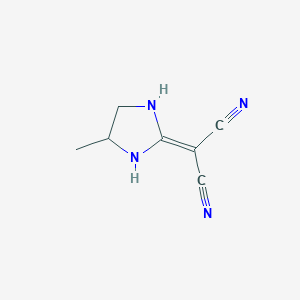
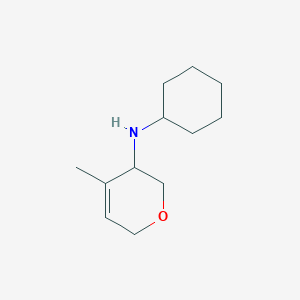
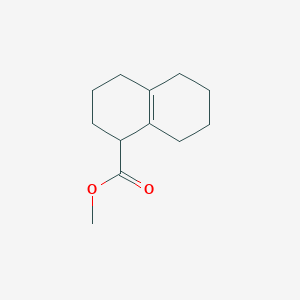
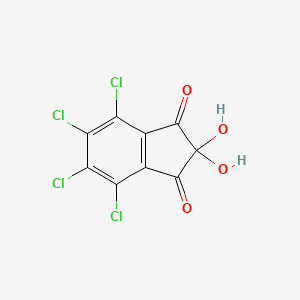

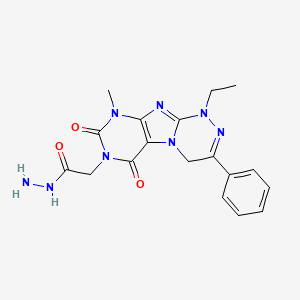
![1-[(2-Ethoxyethoxy)methoxy]propane](/img/structure/B14331760.png)
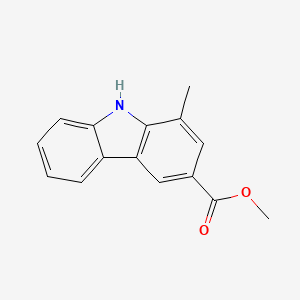
![Octanamide, N-[4-[(2-thiazolylamino)sulfonyl]phenyl]-](/img/structure/B14331773.png)
